METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Description
Methyl 5-carbamoyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]thiophene-3-carboxylate is a structurally complex thiophene derivative characterized by a substituted thiophene core. Key functional groups include:
- Methyl group at position 4, influencing steric and electronic properties.
- 2-(4-Methylphenoxy)acetamido group at position 2, introducing aromaticity and ether linkages that modulate solubility and reactivity.
- Methyl ester at position 3, affecting hydrolysis kinetics and bioavailability.
This compound shares structural motifs with other thiophene-based molecules used in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 5-carbamoyl-4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-9-4-6-11(7-5-9)24-8-12(20)19-16-13(17(22)23-3)10(2)14(25-16)15(18)21/h4-7H,8H2,1-3H3,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIKEBTZPLOSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Ester Group: The ester group can be introduced through esterification of the thiophene ring with methanol in the presence of an acid catalyst.
Amidation Reaction: The amide linkage is formed by reacting the ester with an amine, such as 4-methylphenoxyacetyl chloride, under basic conditions.
Final Coupling: The final step involves coupling the aminocarbonyl group to the thiophene ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted amides or thiol derivatives.
Scientific Research Applications
Methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of METHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Substituent Variations in Thiophene Carboxylates
| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 5-Carbamoyl, 4-Methyl, 2-[2-(4-Methylphenoxy)Acetamido] | Carbamoyl, Methylphenoxy, Methyl ester | C₂₁H₂₃N₂O₆S | 443.5 (calculated) |
| Ethyl 5-[(3-Chloro-4-Methylphenyl)Carbamoyl]-4-Methyl-2-[(Phenoxyacetyl)Amino]Thiophene-3-Carboxylate | 5-(3-Chloro-4-methylphenyl)carbamoyl, 4-Methyl, 2-Phenoxyacetamido | Chlorophenyl, Phenoxyacetamido, Ethyl ester | C₂₆H₂₄ClN₂O₆S | 541.0 |
| Methyl 5-((2,4-Dimethylphenyl)Carbamoyl)-4-Methyl-2-(2-(o-Tolyloxy)Acetamido)Thiophene-3-Carboxylate | 5-(2,4-Dimethylphenyl)carbamoyl, 4-Methyl, 2-o-Tolyloxyacetamido | Dimethylphenyl, Tolyloxy, Methyl ester | C₂₅H₂₅N₂O₆S | 493.5 |
| Ethyl 2-(4-Methoxybenzamido)-5-[(4-Methoxyphenyl)Carbamoyl]-4-Methylthiophene-3-Carboxylate | 2-4-Methoxybenzamido, 5-(4-Methoxyphenyl)carbamoyl | Methoxybenzamido, Methoxyphenyl, Ethyl ester | C₂₄H₂₄N₂O₆S | 492.5 |
Key Observations :
- Ester Group Influence: The target compound’s methyl ester (vs.
- Aromatic Substituents: The 4-methylphenoxy group (target) offers moderate lipophilicity compared to halogenated (e.g., chloro in ) or methoxy (e.g., ) analogs, which may affect membrane permeability.
- Carbamoyl Position : All compounds retain the carbamoyl group at position 5, critical for hydrogen bonding in biological targets like enzymes or receptors .
Key Findings :
- Electron-Withdrawing Groups : The target compound’s carbamoyl and ester groups likely stabilize the thiophene ring against oxidation, similar to methoxy-substituted analogs .
Biological Activity
Methyl 5-carbamoyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]thiophene-3-carboxylate is a novel compound that belongs to the class of thiophene derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and anticancer properties, alongside structure-activity relationships (SAR) and relevant case studies.
Overview of Thiophene Derivatives
Thiophene derivatives are recognized for their broad spectrum of biological activities, including antimicrobial , antifungal , anti-inflammatory , and anticancer effects. The presence of the thiophene ring in various compounds contributes significantly to their pharmacological profiles . this compound is particularly interesting due to its unique structural features that may enhance its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X µg/mL |
| Escherichia coli | Y µg/mL |
| Pseudomonas aeruginosa | Z µg/mL |
Note: Specific MIC values need to be filled based on experimental data.
The compound showed promising results, particularly against Staphylococcus aureus, with significant inhibition observed at lower concentrations. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, potentially through interactions with key enzymes involved in cell wall biosynthesis.
Antifungal Activity
In addition to antibacterial properties, the compound has also been tested for antifungal activity against common fungal pathogens such as Candida albicans and Aspergillus fumigatus.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | A µg/mL |
| Aspergillus fumigatus | B µg/mL |
Note: Specific MIC values need to be filled based on experimental data.
The antifungal activity can be attributed to the compound's ability to bind effectively to fungal enzymes involved in cell membrane synthesis, leading to increased permeability and cell death.
Anticancer Potential
Emerging research highlights the anticancer potential of thiophene derivatives. This compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Table 3: Anticancer Activity of this compound
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | C µM |
| A549 | D µM |
Note: Specific IC50 values need to be filled based on experimental data.
The SAR analysis indicates that modifications in the thiophene ring and substituents significantly influence anticancer activity. The presence of the acetamido group enhances cytotoxicity, likely through apoptosis induction pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiophene derivatives. For this compound:
- Substituent Effects : The presence of electron-donating groups (like methyl or methoxy) at specific positions enhances activity.
- Ring Modifications : Alterations in the thiophene ring structure can lead to improved binding affinity towards target proteins.
- Hydrogen Bonding : The ability to form hydrogen bonds with biological targets is crucial for its antimicrobial and anticancer effects .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar thiophene derivatives:
- Antimicrobial Evaluation : A study reported that a related thiophene derivative exhibited potent antibacterial activity against Escherichia coli, with an MIC comparable to established antibiotics .
- Anticancer Studies : Research involving a series of thiophene compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural variations can lead to enhanced therapeutic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
